molecular formula C12H9N3OS B2653416 [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile CAS No. 900007-51-4

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile

Cat. No.: B2653416
CAS No.: 900007-51-4
M. Wt: 243.28
InChI Key: LOXMFYYAURQRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is a synthetic organic compound with the molecular formula C12H9N3OS. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This compound features a pyrimidine ring, a phenyl group, and a sulfanyl acetonitrile moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile typically involves multi-step organic reactions One common method starts with the condensation of benzaldehyde, ethyl acetoacetate, and thiourea in the presence of a base such as sodium ethoxide This reaction forms the dihydropyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs for treating infections and cancers.

Industry

Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique structure makes it valuable in the synthesis of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division processes or induce apoptosis in cancer cells. The exact pathways and targets are still under investigation, but its ability to modulate biological activities is well-documented.

Comparison with Similar Compounds

Similar Compounds

  • [(6-Oxo-4-Methyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile
  • [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)thio]acetic acid
  • [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]propionitrile

Uniqueness

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to its analogs, it may offer better solubility, stability, or potency in certain applications, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXMFYYAURQRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.